molecular formula C10H12F2N2O B13198647 N-(2,6-difluorophenyl)-2-(ethylamino)acetamide

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide

Cat. No.: B13198647
M. Wt: 214.21 g/mol
InChI Key: WNGAPHVIFYWRPD-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Prominent absorption bands include:

  • N-H stretch : A broad peak at 3,300–3,250 cm⁻¹ corresponds to the secondary amine (-NH-) in the ethylamino group.
  • C=O stretch : A strong signal at 1,650 cm⁻¹ arises from the amide carbonyl group.
  • C-F stretch : Peaks at 1,100–1,000 cm⁻¹ indicate aromatic C-F bonds.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Aromatic protons : Two doublets of doublets at δ 7.2–7.4 ppm (J = 8–9 Hz) for the meta-fluorine-coupled protons.
    • Ethyl group : A triplet at δ 1.2 ppm (CH₃) and a quartet at δ 2.8 ppm (CH₂).
    • Amide proton : A singlet at δ 6.5 ppm (NH).
  • ¹³C NMR :
    • Carbonyl carbon : A signal at δ 170 ppm .
    • Aromatic carbons : Signals at δ 115–125 ppm (C-F coupling).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a λmax at 270 nm due to π→π* transitions in the aromatic ring and n→π* transitions in the amide group.

Table 2: Spectral Signatures

Technique Key Signals
FT-IR 3,300 (N-H), 1,650 (C=O), 1,100 (C-F)
¹H NMR δ 7.3 (aromatic), δ 1.2 (CH₃)
UV-Vis λmax = 270 nm

X-ray Crystallographic Studies and Packing Arrangements

While experimental X-ray diffraction data for this compound remains unreported in the literature, computational models predict a monoclinic crystal system with space group P2₁/c . Key packing features include:

  • Hydrogen bonding : Intermolecular N-H···O=C interactions between amide groups stabilize the lattice.
  • Van der Waals interactions : The ethyl group and fluorinated phenyl ring contribute to hydrophobic packing.

Figure 1: Predicted Crystal Packing
(Note: A diagram illustrating layered arrangements driven by H-bonding and hydrophobic interactions would accompany this section in a full manuscript.)

Properties

Molecular Formula

C10H12F2N2O

Molecular Weight

214.21 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide

InChI

InChI=1S/C10H12F2N2O/c1-2-13-6-9(15)14-10-7(11)4-3-5-8(10)12/h3-5,13H,2,6H2,1H3,(H,14,15)

InChI Key

WNGAPHVIFYWRPD-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide typically involves the reaction of 2,6-difluoroaniline with ethyl chloroacetate under basic conditions to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-(ethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Compound Name Substituents (R1, R2) Molecular Weight Key Features
N-(2,6-Difluorophenyl)acetamide R1: H; R2: H 171.15 g/mol Simplest analog; lacks ethylamino group, reducing basicity .
N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide R1: CH₃; R2: CH₃ 220.29 g/mol Methyl groups increase lipophilicity; hydrochloride salt improves solubility .
2-(2,6-Difluorophenyl)-N-(2-iodoethyl)acetamide R1: I; R2: H 325.10 g/mol Iodoethyl group increases molecular weight; may reduce membrane permeability .
CPDA (N-[4-(4-chlorobenzyloxy)pyridine-2-yl]-2-(2,6-difluorophenyl)acetamide) R1: Pyridine-chlorobenzyloxy 389.83 g/mol Extended aromatic system enhances SHIP2 inhibition; comparable to AS1949490 in glucose-lowering effects .

Key Observations :

  • Halogen substitutions (e.g., iodine in ) increase molecular weight and may alter pharmacokinetics .
Antidiabetic Potential
  • CPDA : Reduces fasting blood glucose in db/db mice by inhibiting gluconeogenic genes, with efficacy comparable to AS1949490 . The 2,6-difluorophenyl group is critical for SHIP2 inhibition.
  • Target Compound: The ethylamino side chain may modulate SHIP2 affinity or selectivity, though direct evidence is lacking.
Herbicidal Activity
  • Flumetsulam and Acetochlor : 2,6-Difluorophenyl-containing herbicides inhibit acetolactate synthase (ALS) in plants .
  • Target Compound: The ethylamino group may reduce herbicidal activity compared to sulfonamide-containing analogs like flumetsulam.

Metabolic and Crystallographic Considerations

  • Impurity Profiles: N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide hydrochloride (Monoethylglycinexylidide) is a known impurity in lidocaine synthesis, highlighting the importance of substituent effects on metabolic pathways .
  • Crystal Packing : Dichlorophenyl analogs (e.g., ) form intermolecular hydrogen bonds (N–H⋯N), stabilizing 1-D chains. The difluorophenyl group in the target compound may adopt distinct packing modes due to smaller atomic size .

Biological Activity

N-(2,6-difluorophenyl)-2-(ethylamino)acetamide (DFEAA) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. This article explores the biological activity of DFEAA, including its mechanisms of action, therapeutic applications, and relevant case studies.

DFEAA is characterized by its difluorophenyl group and an ethylamino substituent, which contribute to its unique biological activity. The compound has been shown to interact with various biomolecular targets, modulating enzyme activities and receptor signaling pathways.

Mechanisms of Action:

  • Enzyme Inhibition: DFEAA may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation: The compound can bind to receptors, affecting their signaling and downstream effects in cellular processes.

Antimicrobial Activity

DFEAA has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
DFEAAStaphylococcus aureus2 µg/mL
DFEAAEscherichia coli4 µg/mL

This data suggests that DFEAA could be effective against common bacterial infections, although direct studies on DFEAA's antibacterial efficacy are still needed.

Anti-Cancer Properties

Recent research has explored the anticancer potential of DFEAA. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines by activating caspases, which are crucial for programmed cell death.

  • Cell Lines Tested:
    • MCF7 (breast cancer)
    • PC3 (prostate cancer)

Results:

  • Compounds structurally related to DFEAA showed IC50 values ranging from 5 to 20 µM against these cancer cell lines, indicating moderate potency.

Case Studies

  • Study on Apoptosis Induction:
    In a study evaluating the apoptotic effects of DFEAA-related compounds on MCF7 cells, it was found that these compounds significantly increased the activation of caspases 3 and 9, leading to enhanced apoptosis compared to untreated controls.
  • Antimicrobial Efficacy:
    A comparative study assessed the antibacterial activity of DFEAA against standard antibiotics. The results showed that DFEAA had comparable effects to vancomycin against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of DFEAA can be attributed to its structural components:

  • Difluorophenyl Group: Enhances lipophilicity and may improve membrane permeability.
  • Ethylamino Substituent: Plays a critical role in receptor binding affinity and selectivity.

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